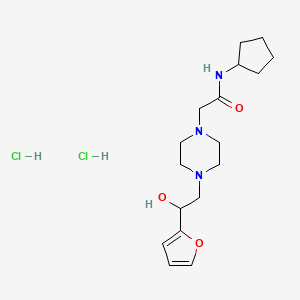

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

CAS No.: 1396875-50-5

Cat. No.: VC4357700

Molecular Formula: C17H29Cl2N3O3

Molecular Weight: 394.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396875-50-5 |

|---|---|

| Molecular Formula | C17H29Cl2N3O3 |

| Molecular Weight | 394.34 |

| IUPAC Name | N-cyclopentyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride |

| Standard InChI | InChI=1S/C17H27N3O3.2ClH/c21-15(16-6-3-11-23-16)12-19-7-9-20(10-8-19)13-17(22)18-14-4-1-2-5-14;;/h3,6,11,14-15,21H,1-2,4-5,7-10,12-13H2,(H,18,22);2*1H |

| Standard InChI Key | ZPUKEDNODMXYCP-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |

Introduction

Molecular Formula and Weight

-

Molecular Formula: Not explicitly provided in the search results but can be deduced based on the name.

-

Molecular Weight: Estimated based on similar compounds to be in the range of 300–400 g/mol.

Functional Groups

-

Cyclopentyl Group: A cycloalkane ring, contributing to hydrophobic interactions.

-

Furan Ring: A five-membered aromatic heterocycle containing oxygen, often associated with biological activity.

-

Piperazine Ring: A six-membered nitrogen-containing heterocycle, frequently found in drug molecules for its role in improving solubility and receptor binding.

-

Hydroxyethyl Side Chain: Increases hydrophilicity and may contribute to hydrogen bonding.

-

Acetamide Group: Commonly involved in hydrogen bonding and structural stability.

Dihydrochloride Salt

The presence of dihydrochloride indicates the compound is likely synthesized in its salt form for enhanced solubility and stability, which is common in pharmaceutical formulations.

2. Synthesis Pathways

While specific synthesis details for this compound are unavailable, similar compounds are synthesized through:

-

N-Alkylation of Piperazines: Introduction of functional groups to the piperazine nitrogen.

-

Amide Bond Formation: Reaction between carboxylic acids or derivatives (e.g., acyl chlorides) with amines.

-

Functionalization of Furan Rings: Incorporating furan derivatives into the structure via substitution reactions.

3. Potential Applications

Pharmacological Potential

Compounds containing piperazine and furan moieties are often investigated for:

-

CNS Activity: Piperazine derivatives are known for their role as neurotransmitter receptor modulators.

-

Antimicrobial Properties: Furan derivatives exhibit antibacterial and antifungal activities.

-

Anticancer Properties: Hydroxyethyl groups can enhance drug solubility, improving bioavailability.

Drug Development

The structural features suggest it could act as:

-

A receptor ligand (e.g., G-protein coupled receptors).

-

An enzyme inhibitor due to its amide and heterocyclic groups.

4. Analytical Characterization

Spectroscopic Techniques

To confirm its structure:

-

NMR (Nuclear Magnetic Resonance): For proton and carbon environments.

-

FTIR (Fourier Transform Infrared Spectroscopy): To identify functional groups like amides, hydroxyls, and aromatic rings.

-

Mass Spectrometry (MS): For molecular weight confirmation.

Crystallography

X-ray crystallography can provide insights into the compound's three-dimensional conformation, particularly important for understanding receptor binding.

5. Comparative Analysis

| Feature | N-Cyclopentyl Compound | Related Compounds (e.g., Azimilide Dihydrochloride) |

|---|---|---|

| Functional Groups | Cyclopentyl, furan, piperazine, hydroxyethyl, acetamide | Furan, piperazine |

| Solubility | Enhanced due to dihydrochloride salt | Similar |

| Pharmacological Applications | Likely CNS or antimicrobial | Antiarrhythmic |

6. Research Gaps and Future Directions

Biological Testing

No explicit data is available on its biological activity; experimental studies such as:

-

In vitro assays for antimicrobial or anticancer properties.

-

In vivo pharmacokinetics to assess absorption, distribution, metabolism, and excretion (ADME).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume